molecular formula C12H17NO2 B11758091 [Ethyl-(4-methyl-benzyl)-amino]-acetic acid

[Ethyl-(4-methyl-benzyl)-amino]-acetic acid

Cat. No.: B11758091
M. Wt: 207.27 g/mol
InChI Key: DATRQTFLAWCSPM-UHFFFAOYSA-N
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Description

[Ethyl-(4-methyl-benzyl)-amino]-acetic acid is an organic compound that features a benzyl group substituted with a methyl group at the para position, an ethyl group, and an amino-acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Ethyl-(4-methyl-benzyl)-amino]-acetic acid typically involves the following steps:

    Formation of the Benzylamine Intermediate: The starting material, 4-methylbenzyl chloride, undergoes a nucleophilic substitution reaction with ethylamine to form ethyl-(4-methyl-benzyl)-amine.

    Acylation Reaction: The intermediate is then reacted with chloroacetic acid under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[Ethyl-(4-methyl-benzyl)-amino]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form a benzaldehyde or benzoic acid derivative.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Primary amine derivatives.

    Substitution: Nitro or halogenated benzyl derivatives.

Scientific Research Applications

[Ethyl-(4-methyl-benzyl)-amino]-acetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [Ethyl-(4-methyl-benzyl)-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to enzyme active sites, altering their activity and affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: A simpler analog without the ethyl and acetic acid groups.

    4-Methylbenzylamine: Similar structure but lacks the acetic acid moiety.

    Phenylacetic acid: Contains a phenyl group instead of a benzyl group.

Uniqueness

[Ethyl-(4-methyl-benzyl)-amino]-acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

2-[ethyl-[(4-methylphenyl)methyl]amino]acetic acid

InChI

InChI=1S/C12H17NO2/c1-3-13(9-12(14)15)8-11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3,(H,14,15)

InChI Key

DATRQTFLAWCSPM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=C(C=C1)C)CC(=O)O

Origin of Product

United States

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